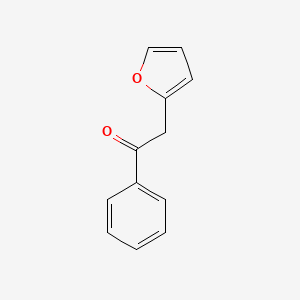

2-Furan-2-yl-1-phenylethanone

Description

Structure

3D Structure

Properties

CAS No. |

24954-15-2 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(furan-2-yl)-1-phenylethanone |

InChI |

InChI=1S/C12H10O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

GZXPAZDRDZAMAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furan 2 Yl 1 Phenylethanone and Its Precursors

Classical Synthetic Routes to Furan-Substituted Ketones

Traditional methods for synthesizing furan-substituted ketones have been foundational in heterocyclic chemistry. These routes often involve well-established reactions that are still widely used due to their reliability and the accessibility of starting materials.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic rings, including furan (B31954). sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org For the synthesis of furan-substituted ketones, furan can be acylated with an appropriate acylating agent.

However, the high sensitivity of the furan ring to strong acids makes classical Friedel-Crafts conditions challenging, often leading to polymerization or low yields. stackexchange.com Milder Lewis acids like boron trifluoride (BF₃) or zinc salts can be more effective catalysts for the acylation of furan. stackexchange.comwikipedia.org For instance, the acylation of furan with aliphatic anhydrides in the presence of boron trifluoride-etherate has been reported. stackexchange.com The reaction of an arene with acyl chlorides or anhydrides using a strong Lewis acid catalyst leads to the formation of monoacylated products. sigmaaldrich.comorganic-chemistry.org The product ketone forms a stable complex with Lewis acids like AlCl₃, often requiring a stoichiometric amount of the catalyst. wikipedia.org

The synthesis of deoxybenzoin, a related ketone, traditionally uses 1.1 equivalents of AlCl₃ with phenylacetyl chloride. wikipedia.org When the benzene (B151609) ring is activated, the reaction can proceed with catalytic amounts of a milder Lewis acid or a Brønsted acid catalyst, using the anhydride or the carboxylic acid itself. wikipedia.org

| Catalyst System | Acylating Agent | Substrate | Key Features |

| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | Furan | Mild, heterogeneous catalyst system. stackexchange.com |

| Boron Trifluoride-etherate | Aliphatic Anhydrides | Furan | Utilizes a milder Lewis acid to avoid furan degradation. stackexchange.com |

| Aluminum Chloride (AlCl₃) | Acyl Chlorides/Anhydrides | Arenes | Classic, strong Lewis acid catalyst; often requires stoichiometric amounts. sigmaaldrich.comorganic-chemistry.orggoogle.com |

| Zinc (II) salts/Brønsted acids | Anhydrides/Carboxylic Acids | Activated Arenes | Milder conditions for activated substrates. wikipedia.org |

Claisen-Schmidt Condensation and its Variants Utilizing Furan Aldehydes and Acetophenones

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones, which can be precursors to or analogs of 2-Furan-2-yl-1-phenylethanone. smolecule.comwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

Specifically, the reaction of furfural (B47365) (a furan aldehyde) with acetophenone (B1666503) in the presence of a base yields 3-(furan-2-yl)-1-phenylprop-2-en-1-one, a furanochalcone. researchgate.netrsc.orgresearchgate.net This reaction can be catalyzed by various bases, including sodium hydroxide (B78521) and solid base catalysts like magnesium oxide or hydrotalcites. researchgate.netwikipedia.org The use of solid catalysts is advantageous as it can lead to higher selectivity and easier product purification. researchgate.net The reaction is commercially attractive as the product, 3-(furan-2-yl)-1-phenylprop-2-en-1-one, has applications in the pharmaceutical industry. rsc.org

| Aldehyde | Ketone | Catalyst | Product |

| Furfural | Acetophenone | Sodium Hydroxide | 3-(furan-2-yl)-1-phenylprop-2-en-1-one wikipedia.orgrsc.org |

| Furfural | Acetophenone | 15% w/w Al₂O₃/CaO | 3-(furan-2-yl)-1-phenylprop-2-en-1-one rsc.org |

| 5-Hydroxymethylfurfural | Acetophenones | MgO, Al/Mg mixed oxide | Furanochalcones researchgate.net |

| Furan-2-aldehyde | Bis(acetyl) compounds | Not specified | Chalcones with furan as B-ring researchgate.net |

| Bis(aldehydes) | 2-Acetylfuran (B1664036) | Not specified | Chalcones with furan as A-ring researchgate.net |

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura for furan derivatives)

Organometallic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of complex molecules, including furan-containing compounds. nih.govnih.gov The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.com

This methodology can be applied to synthesize furan derivatives by coupling a furan-containing boronic acid with a suitable aryl halide, or vice versa. mdpi.comdntb.gov.ua For instance, 4-substituted 2(5H)-furanones can be synthesized through the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids. researchgate.net Similarly, 3,4-dibromo-furanones can undergo regioselective cross-coupling with alkylboronic acids. nih.gov While highly effective, a challenge with furan-based boronic acids is their potential instability at room temperature, which can lead to lower yields. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com

| Furan Derivative | Coupling Partner | Catalyst System | Product Type |

| 4-Tosyl-2(5H)-furanone | Boronic Acids | Palladium catalyst | 4-Substituted 2(5H)-furanones researchgate.net |

| 3,4-Dibromo-furanones | Alkylboronic acids | PdCl₂(MeCN)₂, AsPh₃, Ag₂O | 4-Alkylation product nih.gov |

| Furan derivatives | Aryl halides | Palladium catalyst | Biaryl derivatives mdpi.com |

| 3-Iodobenzofurans | Boronic acids | Pd(PPh₃)₄, KOH | 2,3,5-Trisubstituted benzo[b]furans nih.gov |

Advanced and Stereoselective Synthesis of this compound Analogs

Modern synthetic chemistry has increasingly focused on the development of stereoselective methods to control the three-dimensional arrangement of atoms in a molecule. This is particularly important in the synthesis of biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Asymmetric Catalysis in C-C Bond Formation for Related Systems

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. beilstein-journals.orgresearchgate.net In the context of furan-containing ketones, asymmetric C-C bond-forming reactions are crucial for establishing stereocenters with high enantiomeric excess.

One notable example is the chromium-catalyzed enantioselective arylation of ketones. This method has been applied to furan-substituted ketones, yielding products with good enantioselectivity. beilstein-journals.org For instance, the intramolecular arylation of a furan-substituted ketone can produce a tertiary alcohol with 78% ee. beilstein-journals.org The development of chiral ligands is central to the success of these catalytic systems. beilstein-journals.org

Another approach involves the enantioselective Friedel-Crafts alkylation of furans with α,β-unsaturated ketones, catalyzed by chiral oxazaborolidinones, which facilitates asymmetric carbon-carbon bond formation. thieme-connect.de

Enantioselective Approaches to Chiral Ketones

The direct enantioselective synthesis of chiral ketones, including those with furan moieties, presents a significant synthetic challenge. Various strategies have been developed to address this.

The catalytic asymmetric aldol (B89426) reaction is a well-established method for creating chiral β-hydroxy carbonyl compounds. nih.gov The vinylogous Mukaiyama aldol reaction of silyloxyfurans with aldehydes, catalyzed by chiral Lewis acids, can produce chiral γ-butenolides with high enantiomeric excess. nih.gov

Furthermore, the development of organocatalysis has provided metal-free alternatives for asymmetric synthesis. mdpi.com For example, chiral primary amines can catalyze the asymmetric α-alkylation of ketones, and chiral phase-transfer catalysts can be used for the asymmetric alkylation of enolates. These methods offer powerful ways to construct chiral ketone frameworks.

Recent advances in the asymmetric synthesis of 2-arylethylamines, which share structural similarities with the target compound, highlight the use of chiral induction, organocatalysis, and enzymatic catalysis to achieve high stereocontrol. mdpi.com

Chemo- and Regioselective Transformations

The selective synthesis of furan derivatives is crucial to control the final product's structure and properties. Various strategies have been developed to achieve high chemo- and regioselectivity in the formation of the furan ring and its subsequent functionalization.

One notable method involves the cyclization of 1,3-bis-silyl enol ethers with 1-chloro-2,2-dimethoxyethane, which allows for an efficient and regioselective synthesis of functionalized furans. lookchem.com Another approach is the Asymmetric Friedel-Crafts reaction of furans with α,β-unsaturated aldehydes, which proceeds with high chemo- and regioselectivity through dual activation. lookchem.com

Furthermore, the reaction of 2-(furan-2-yl)-2-oxoacetic acid with various propiophenones has been shown to produce the desired 1,3-diketone products in high yields, demonstrating excellent regioselectivity. rsc.org For instance, the reaction with 1-(4-methylphenyl)propan-1-one, 1-(4-methoxyphenyl)propan-1-one, and 1-(4-chlorophenyl)propan-1-one resulted in yields of 92%, 90%, and 91%, respectively. rsc.org This highlights the robustness of this method for creating specific isomers.

The synthesis of 3,5-disubstituted isoxazoles, which can be considered structural analogs, also showcases the power of regioselective control. rsc.org These reactions often proceed through in situ generation of nitrile oxides, which then undergo [3+2] cycloaddition reactions with alkynes or enamines to yield the desired isoxazole (B147169) regioisomer. rsc.org

Green Chemistry Principles in the Synthesis of this compound and Related Compounds.innovareacademics.inrsc.orgmdpi.comscholarsresearchlibrary.comasianpubs.org

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of chemical processes. jocpr.com This includes the use of safer solvents, alternative energy sources, and maximizing atom economy.

Solvent-Free and Aqueous Reaction Conditions.scholarsresearchlibrary.com

A significant advancement in green synthesis is the development of solvent-free reaction conditions. For the synthesis of chalcones, which are precursors to many furan-containing compounds, a solvent-free grinding method has been successfully employed. scholarsresearchlibrary.comresearchgate.net This technique involves grinding a mixture of an appropriate aldehyde and methylketone with sodium hydroxide in a mortar and pestle at room temperature. scholarsresearchlibrary.com This method is simple, efficient, and provides excellent yields in a short reaction time, often affording a single product. scholarsresearchlibrary.com

The use of water as a solvent is another cornerstone of green chemistry. The Diel's Alder reaction between furan and maleic anhydride, traditionally carried out in benzene, can be effectively performed in water, resulting in 100% atom efficiency. innovareacademics.in

Microwave-Assisted Synthesis.jocpr.comresearchgate.netnih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. asianpubs.orgtandfonline.com The synthesis of various furan and benzofuran (B130515) derivatives has been successfully achieved using microwave assistance. researchgate.netresearchgate.net

In the Claisen-Schmidt condensation to form chalcones, microwave-assisted methods have demonstrated a dramatic reduction in reaction time from hours to minutes, with yields increasing from the 50-65% range in conventional methods to 90-100%. asianpubs.org For example, the synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones was achieved in excellent yields using solvent-free microwave irradiation. tandfonline.com

A study on the Zr-catalyzed conversion of xylose and acetylacetone (B45752) to a bisfuranic monomer reported a near-quantitative yield (98%) under optimized microwave conditions (140 °C, 24 min). rsc.org

Ultrasound-Assisted Reactions.innovareacademics.inrsc.orgmdpi.com

Ultrasound has been recognized as an efficient technique for accelerating chemical reactions, improving yields, and increasing selectivity. nih.gov The phenomenon of cavitation, induced by ultrasound, provides the energy for chemical transformations. nih.gov

The synthesis of 2-furan-2-yl-4H-chromen-4-one derivatives from chalcones has been achieved with higher yields and shorter reaction times using ultrasound irradiation compared to conventional methods. innovareacademics.inresearchgate.net The reaction is carried out in dimethyl sulfoxide (B87167) with a catalytic amount of iodine at ambient temperature. innovareacademics.inresearchgate.net Similarly, the synthesis of various 1,2-diarylethanols, which can be precursors, has been significantly improved by using ultrasound, leading to higher yields and faster reactions. nih.gov

Ultrasound has also been employed for the catalyst-free synthesis of bis-Schiff bases by condensing the hydrazone of 2-hydroxy acetophenone with various aldehydes, showcasing a green and efficient methodology. derpharmachemica.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com

Addition reactions, such as the 1,3-dipolar cycloaddition used in the synthesis of furan derivatives, are inherently atom-economical as all atoms of the reactants are incorporated into the product. mdpi.com For instance, the reaction of cyclooctyne (B158145) with dialkyl acetylenedicarboxylates to form furan-derived intermediates proceeds with perfect atom economy. mdpi.com

The table below summarizes the yields of various green synthetic methods for furan-containing compounds and their precursors.

| Product | Synthetic Method | Conditions | Yield (%) | Reference |

| 2-(Furan-2-yl)-2-oxoacetic acid derivatives | Reaction with propiophenones | - | 90-92 | rsc.org |

| Chalcones | Microwave-assisted Claisen-Schmidt | - | 90-100 | asianpubs.org |

| E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones | Solvent-free microwave irradiation | - | High | tandfonline.com |

| 1-(4-((4-acetyl-5-methylfuran-2- yl)methyl)-2-methylfuran-3-yl)ethenone (MFE) | Zr-catalyzed conversion | Microwave irradiation, 140 °C, 24 min, NaI as an additive | 98 | rsc.org |

| 2-Furan-2-yl-4H-chromen-4-ones | Ultrasound-assisted cyclization | Iodine, dimethyl sulfoxide, ambient temperature | High | innovareacademics.inresearchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Furan 2 Yl 1 Phenylethanone

Reactions Involving the Ketone Carbonyl Group

The ketone functional group is a primary site of reactivity in 2-Furan-2-yl-1-phenylethanone, undergoing reactions typical of carbonyl compounds.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. libretexts.org This fundamental reaction leads to the formation of a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol. libretexts.org The reactivity in these additions is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org Aromatic aldehydes are noted to be less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring. libretexts.org

A variety of nucleophiles can participate in these reactions. For instance, in the presence of a nickel catalyst, an intramolecular nucleophilic addition can occur in related systems, leading to the synthesis of benzofuran (B130515) derivatives. thieme-connect.comthieme-connect.com

Reduction Methodologies and Selectivity

The carbonyl group of ketones can be reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. For example, the reduction of similar diketones with these reagents yields the corresponding diol. Catalytic hydrogenation, often employing palladium on carbon (Pd/C) with hydrogen gas, can also achieve this reduction, though it may require elevated temperatures.

In a related example, 1-(5-Phenylfuran-2-yl)ethanol has been synthesized via the reduction of the corresponding ketone using LiAlH₄, achieving a high yield of 96%. ekb.eg

Enolization and Related Transformations (e.g., Aldol (B89426), Michael)

Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol or enolate. Research on the closely related 2-phenylacetylfuran has provided insights into its keto-enol tautomerism. The equilibrium constant for this tautomerism (pKE = 5.88) and the pKa for the ionization of the ketone (14.38) and its enol tautomer (pKaEH = 8.5) have been determined. researchgate.net This indicates a preference for the keto form, though the enol can be readily formed and participate in further reactions. researchgate.net

The enolate can act as a nucleophile in aldol-type reactions. For example, the Claisen-Schmidt condensation, an aldol condensation variant, involves the reaction of an acetophenone (B1666503) with an aldehyde like furaldehyde in the presence of a base to form an α,β-unsaturated carbonyl compound. smolecule.com This methodology is a viable route for the synthesis of chalcones. griffith.edu.au

Reactivity of the Furan (B31954) Moiety

The furan ring in this compound is an electron-rich aromatic system, which governs its reactivity.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring readily undergoes electrophilic aromatic substitution, showing significantly higher reactivity than benzene (B151609). pearson.comchemicalbook.com This enhanced reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com Substitution preferentially occurs at the C2 (α) position because the intermediate cation formed by electrophilic attack at this position is more resonance-stabilized (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). chemicalbook.comvaia.com

However, the high reactivity of furan means that strong acids can cause polymerization, so milder conditions are often required for substitution reactions. ijabbr.com Examples of electrophilic substitution on furan include:

Nitration: Can be achieved with a cold solution of nitric acid in acetic anhydride (B1165640) to produce 2-nitrofuran. ijabbr.com

Sulfonation: Occurs with sulfur trioxide in pyridine (B92270) at elevated temperatures to yield furan-2-sulfonic acid. ijabbr.com

Halogenation: Furan reacts violently with bromine at room temperature, but monobromination can be achieved under milder conditions. ijabbr.com

Ring-Opening and Cycloaddition Reactions of Furan-Containing Systems

The furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. The relatively low resonance energy of furan (18 kcal/mol) compared to thiophene (B33073) (29 kcal/mol) makes it more prone to reactions that disrupt its aromaticity. chemicalbook.com

Furan derivatives can undergo [4+2] cycloaddition reactions with various dienophiles. nih.gov For example, benzynes generated from triynes can be trapped by furan in a Diels-Alder reaction. nih.gov In some cases, these cycloaddition reactions can be followed by ring-opening of the initial adduct. For instance, the reaction of 2,2-bis(furan-2-yl)propane with nitrosoalkenes leads to hetero-Diels-Alder adducts, which can then undergo further transformations including furan ring-opening. researchgate.net

Furthermore, 2H-cyclohepta[b]furan-2-ones react with various compounds, including enamines and silyl (B83357) enol ethers, via [8+2] cycloaddition to synthesize azulene (B44059) derivatives. mdpi.com

Oxidative Transformations of the Furan Ring

The furan ring in this compound is susceptible to various oxidative transformations, which can lead to ring-opening or the formation of other heterocyclic systems. The oxidation of furans can be achieved using a range of oxidizing agents, and the products often serve as versatile building blocks in organic synthesis. rsc.org

One common outcome of furan oxidation is the formation of 1,4-dicarbonyl compounds. rsc.org This transformation can be initiated by singlet oxygen, which reacts with the furan to form an endoperoxide intermediate. rsc.org This intermediate is often unstable and rearranges to the 1,4-dicarbonyl system. Other oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), and hydrogen peroxide catalyzed by titanium silicalite, can also effect this transformation, sometimes proceeding through an epoxide intermediate. rsc.orgresearchgate.net For instance, the oxidation of 2,5-dimethylfuran (B142691) with hydrogen peroxide over a titanium silicalite catalyst yields 3-hexene-2,5-dione. researchgate.net

In a study on the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, the use of N-bromosuccinimide (NBS) in aqueous tetrahydrofuran (B95107) (THF) with pyridine, or m-CPBA, led to the formation of unsaturated 1,4,7-triones. nih.gov This suggests that the furan ring of a 2-acylfuran derivative can be oxidatively cleaved to generate a new dicarbonyl functionality.

The nature of the substituent on the furan ring and the reaction conditions can influence the outcome of the oxidation. For example, the oxidation of furans containing a β-ketoester group at the 2-position with a Mn(III)/Co(II) catalyst system under an oxygen atmosphere results in oxidative ring-opening to form a 1,4-dicarbonyl moiety. rsc.org This is followed by an intramolecular cyclization to produce 4-hydroxy-2-cyclohexen-1-ones. rsc.org

Furthermore, theoretical studies on the gas-phase oxidation of furan initiated by the hydroxyl radical (HO•) indicate that the reaction proceeds through the formation of 2- and 3-HO-adducts. benthamopenarchives.com The subsequent ring-opening of these adducts leads to various conformers of a 4-hydroxybutenaldehyde radical, highlighting the complexity of furan oxidation mechanisms. benthamopenarchives.com

The table below summarizes some oxidative transformations of furan derivatives, which provide insights into the potential reactivity of the furan ring in this compound.

| Starting Material | Oxidant/Catalyst | Product | Reference |

| 2,5-Dimethylfuran | H₂O₂ / Titanium silicalite | 3-Hexene-2,5-dione | researchgate.net |

| Furan with 2-β-ketoester | Mn(III)/Co(II) / O₂ | 4-Hydroxy-2-cyclohexen-1-one | rsc.org |

| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-one | NBS/pyridine or m-CPBA | Unsaturated 1,4,7-trione | nih.gov |

| Furan | HO• (gas phase) | 4-Hydroxybutenaldehyde radical | benthamopenarchives.com |

Reactivity at the Phenylethanone Scaffold

The phenylethanone portion of this compound offers additional sites for chemical modification, namely the phenyl ring and the α-carbon of the ketone.

The phenyl ring of the phenylethanone moiety can undergo electrophilic aromatic substitution reactions. minia.edu.eg Common examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The carbonyl group of the ethanone (B97240) is a deactivating group and a meta-director, meaning that incoming electrophiles will preferentially add to the meta position of the phenyl ring.

For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the phenyl ring. minia.edu.eg Halogenation, such as bromination, can be carried out with bromine in the presence of a Lewis acid catalyst like iron(III) bromide. minia.edu.eg These reactions allow for the introduction of various functional groups onto the phenyl ring, thereby modifying the electronic and steric properties of the molecule.

The carbon atom alpha to the carbonyl group in this compound is acidic and can be readily halogenated. wikipedia.org This reaction, known as α-halogenation, can be catalyzed by either acid or base. wikipedia.org Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. missouri.edu Typically, under acidic conditions, only one α-hydrogen is replaced by a halogen. wikipedia.org

In contrast, under basic conditions, the reaction proceeds through an enolate intermediate. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. wikipedia.org

A common reagent for α-bromination is bromine (Br₂) in a solvent like acetic acid. libretexts.org N-bromosuccinimide (NBS) can also be used as a source of electrophilic bromine. masterorganicchemistry.com The resulting α-haloketones are valuable synthetic intermediates. For example, they can undergo dehydrobromination upon treatment with a base like pyridine to form α,β-unsaturated ketones. libretexts.orgfiveable.me

The following table summarizes key aspects of α-halogenation of ketones.

| Condition | Intermediate | Key Features |

| Acidic | Enol | Rate is independent of halogen concentration; typically results in monohalogenation. libretexts.orgmissouri.edu |

| Basic | Enolate | Subsequent halogenations are faster; can lead to polyhalogenation. wikipedia.org |

Multi-Component Reactions Incorporating this compound or its Synthon

This compound and its synthetic precursors can participate in multi-component reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. For example, a synthon of this compound, such as 2-acetylfuran (B1664036), can be used in the synthesis of various heterocyclic compounds.

One notable example is the synthesis of pyrazole (B372694) derivatives. In a multi-component reaction, an enaminone derived from 2-acetylfuran can react with hydrazine (B178648) dihydrochloride (B599025) and benzaldehyde (B42025) in water to yield a furan-2-yl substituted pyrazole. longdom.org

Another application involves the use of furan-2-carbaldehyde, a precursor to this compound, in the Gewald reaction. The product of the condensation of furan-2-carbaldehyde with cyclohexane-1,3-dione can undergo a subsequent Gewald reaction with elemental sulfur and a compound containing an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate) to form substituted thiophenes. tandfonline.com

Furthermore, furan derivatives can be utilized in tandem Ugi and intramolecular Diels-Alder reactions. For instance, (E)-3-(furan-2-yl)acrylaldehyde can participate in a one-pot Ugi reaction followed by an intramolecular Diels-Alder reaction to generate furo[2,3-f]isoindole derivatives. researchgate.net

The table below provides examples of multi-component reactions involving synthons of this compound.

| Synthon | Reaction Type | Product Class | Reference |

| Enaminone from 2-acetylfuran | MCR with hydrazine and benzaldehyde | Pyrazole derivatives | longdom.org |

| Furan-2-carbaldehyde | Gewald reaction | Thiophene derivatives | tandfonline.com |

| (E)-3-(Furan-2-yl)acrylaldehyde | Ugi/Intramolecular Diels-Alder | Furo[2,3-f]isoindole derivatives | researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies.

The mechanism of acid-catalyzed α-halogenation of ketones is well-established. It begins with the protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form. libretexts.org This enol, being nucleophilic at the α-carbon, then attacks the electrophilic halogen. Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the α-haloketone. libretexts.org Kinetic studies have shown that the rate-determining step is the formation of the enol, as the reaction rate is dependent on the concentrations of the ketone and the acid catalyst, but not on the halogen concentration. missouri.edu

The oxidation of the furan ring often proceeds through highly reactive intermediates. In the case of acid-catalyzed ring opening of furan in aqueous solution, the rate-limiting step is the protonation of the furan ring at the α-carbon. acs.org This is followed by nucleophilic attack of water to form a dihydrofuranol intermediate, which upon further protonation and ring opening, leads to an unsaturated dicarbonyl compound. acs.org Theoretical investigations of the gas-phase oxidation of furan by hydroxyl radicals have revealed a complex reaction pathway involving the formation of HO-adducts and subsequent ring-opening to form various radical species. benthamopenarchives.com

In some cases, the oxidation of 2-acylfurans can lead to ring expansion. For example, 2-acylfurans can react with ammonia (B1221849) at high temperatures to yield 2-heteroaryl-3-hydroxypyridines. researchgate.net This transformation involves a complex rearrangement of the furan ring.

Mechanistic studies are essential for elucidating these intricate reaction pathways and for the rational design of new synthetic methodologies based on the reactivity of this compound.

Spectroscopic and Structural Elucidation in Research of 2 Furan 2 Yl 1 Phenylethanone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules in solution. researchgate.net For 2-Furan-2-yl-1-phenylethanone and its derivatives, NMR is instrumental in analyzing their conformational preferences and investigating the potential for tautomerism, particularly in related β-diketone structures. nih.govencyclopedia.pub

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques offer deeper insights by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, identifying adjacent protons within the furan (B31954) and phenyl rings and the ethanone (B97240) backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and confirming the connectivity of the furan, phenyl, and ethanone moieties. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly valuable for determining the preferred conformation around single bonds, such as the bond connecting the furan ring to the carbonyl group. A study on (E)-3-(furan-2-yl) acrylohydrazide derivatives utilized NOESY to help characterize the conformational dynamics of the molecules. peerj.com

The investigation of N-benzyl-N-(furan-2-ylmethyl) acetamide using 1D and 2D NMR techniques demonstrated the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br This highlights the power of these methods in understanding the dynamic behavior of furan-containing molecules.

Solid-State NMR Studies

While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into their structure and conformation in the crystalline state. For β-diketones, which can exhibit keto-enol tautomerism, ssNMR has been a valuable tool to investigate this phenomenon in the solid phase. mdpi.com Techniques using ¹³C, ¹⁷O, and ²H chemical shifts have been employed to study tautomerism in these and related systems. mdpi.comruc.dk Although specific ssNMR studies on this compound were not found, the methodologies applied to similar compounds, like curcumin, demonstrate the potential of ssNMR to resolve ambiguities between tautomerism and single well potentials in the solid state. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration of chiral molecules and revealing the details of intermolecular interactions that govern crystal packing.

For derivatives of this compound, such as the chalcone (B49325) (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, X-ray diffraction studies have shown that the molecule adopts an E conformation around the C=C double bond. nih.govresearchgate.net The furan and phenyl rings are not coplanar, with a reported inclination of 24.07 (7)°. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀O₂ |

| Conformation | E |

| Angle between furan and phenyl rings | 24.07 (7)° |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, C—H⋯π interactions |

| Crystal Packing Motif | Interlaced layers in a zigzag fashion |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. longdom.org This capability is crucial for the unambiguous identification of chemical compounds and for monitoring the progress of chemical reactions.

In the synthesis of this compound and its derivatives, which are often prepared through reactions like the Claisen-Schmidt condensation, HRMS plays a vital role in confirming the identity of the final products. nih.govnih.gov By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. longdom.org

HRMS is also invaluable for reaction monitoring. By analyzing small aliquots of the reaction mixture at different time points, chemists can track the consumption of reactants and the formation of products. This real-time analysis helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product. The fragmentation patterns observed in the mass spectrum can also provide structural information about the intermediates and byproducts formed during the reaction. imreblank.ch While general synthesis of chalcones is monitored by techniques like thin-layer chromatography, HRMS offers a more detailed and quantitative picture of the reaction progress. nih.govyoutube.com

For example, in the study of 3(2H)-furanones, mass spectrometry was used to establish fragmentation pathways, which is essential for identifying these compounds in complex mixtures. imreblank.ch Similarly, the characterization of novel (E)-3-(furan-2-yl) acrylohydrazide derivatives was comprehensively achieved using HRMS in conjunction with NMR spectroscopy. peerj.comchemrxiv.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.comresearchgate.net These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

In the analysis of this compound and its derivatives, IR and Raman spectra exhibit characteristic bands that correspond to specific molecular vibrations.

Carbonyl (C=O) Stretch: A strong absorption band, typically in the region of 1650-1680 cm⁻¹, is characteristic of the ketone functional group. For (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, this peak is observed at 1658 cm⁻¹. researchgate.net

C=C Stretching: Vibrations associated with the carbon-carbon double bonds in the furan and phenyl rings, as well as the enone system, appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic and furan C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.netvscht.cz

Furan Ring Vibrations: The furan ring itself has characteristic vibrational modes that can be identified in the spectra. globalresearchonline.net

Vibrational spectroscopy is also sensitive to intermolecular interactions. The formation of hydrogen bonds, such as the C—H⋯O interactions observed in the crystal structure of furan-containing chalcones, can cause shifts in the vibrational frequencies of the involved functional groups, particularly the carbonyl stretching frequency. nih.govresearchgate.net

A study on 2-vinyl furan utilized both IR and Raman spectroscopy, in conjunction with theoretical calculations, to analyze its vibrational spectrum and determine the most stable conformation. uliege.be Similarly, the structural and vibrational properties of (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate were investigated using FT-Raman and ATR-FTIR spectroscopy, with assignments supported by Density Functional Theory (DFT) calculations. researchgate.net

Table 2: Characteristic Vibrational Frequencies for a Derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1658 |

| C=C | Stretch | 1594, 1545, 1474 |

| Aromatic C-H | Stretch | 3035 |

| Alkene C-H | Stretch | 3123 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photochemistry

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, probes the electronic transitions within a molecule. It provides valuable information about the electronic structure, conjugation, and potential photochemical properties of compounds like this compound and its derivatives.

UV-Vis Spectroscopy: Molecules containing chromophores, such as aromatic rings and conjugated systems, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of furan-containing chalcones and related compounds typically shows strong absorption bands corresponding to π→π* transitions within the conjugated system. globalresearchonline.net The position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. A study on furan and its derivatives showed a single absorption peak, indicative of a π→π* transition. globalresearchonline.net For some furan-based dyes, the absorption can extend into the visible region, making them suitable for applications in photopolymerization. mdpi.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For those that are, the fluorescence spectrum can provide information about the electronic structure of the excited state and the dynamics of its decay. Some furan-containing compounds have been investigated for their fluorescence properties. researchgate.net For example, the chalcone (2E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one monohydrate is considered a candidate for fluorescent probes and luminescent materials. researchgate.net The study of its UV-Vis spectrum and fluorescence properties is crucial for these applications. researchgate.netnih.gov

The photochemical behavior of these compounds, such as their potential for photoisomerization or other light-induced reactions, can also be investigated using these techniques by monitoring changes in the absorption or emission spectra upon irradiation.

Derivatives and Analogs of 2 Furan 2 Yl 1 Phenylethanone: Design, Synthesis, and Properties in Research

Modifications of the Furan (B31954) Ring (e.g., Substitution Patterns, Bioisosteric Replacements)

Modifications to the furan ring of 2-furan-2-yl-1-phenylethanone derivatives have been a key strategy in medicinal chemistry to enhance biological activity and explore the chemical space. These modifications range from simple substitutions on the furan ring to its complete replacement with other heterocyclic systems, known as bioisosteric replacement.

Substitution Patterns: The furan ring can be substituted at various positions, with the 5-position being a common site for modification. For instance, the synthesis of 5-aryl-furan-2-carboxaldehyde derivatives, which are precursors for furan-containing chalcones, has been achieved through methods like the Meerwein arylation of furfural (B47365) with arenediazonium salts. nih.gov These substituted aldehydes can then undergo Claisen-Schmidt condensation to yield chalcones with diverse functionalities on the furan moiety. nih.gov The introduction of substituents on the furan ring can significantly influence the electronic properties of the entire molecule. nih.gov For example, substitution of furan rings at the terminal positions of fused-ring oligothiophenes has been shown to narrow the HOMO-LUMO gap. nih.gov

Another approach involves the fusion of the furan ring with other aromatic systems. For example, furan-ring fused acetophenones can be synthesized and subsequently used in Claisen-Schmidt condensation to produce furan-ring fused chalcones. iiarjournals.org These compounds, which can be considered cinnamoyl derivatives of benzofuran (B130515), have shown enhanced antiproliferative activity compared to their non-fused counterparts. iiarjournals.org

| Modification Strategy | Example | Synthetic Method | Reference |

| Substitution | 5-Aryl-furan-2-carboxaldehyde derivatives | Meerwein arylation | nih.gov |

| Ring Fusion | Furan-ring fused chalcones (Benzofuran derivatives) | Williamson etherification followed by Claisen-Schmidt condensation | iiarjournals.org |

| Bioisosteric Replacement | Thiophene (B33073), Pyridine (B92270) | General drug design strategy | researchgate.net |

Modifications of the Phenyl Ring (e.g., Substituent Effects on Reactivity, Electronic Properties)

The phenyl ring of this compound and its derivatives is a prime target for modification to study the effects of substituents on the molecule's reactivity and electronic properties. A wide array of derivatives has been synthesized by introducing various functional groups onto the phenyl ring, typically through the Claisen-Schmidt condensation of a furan-2-carboxaldehyde with a substituted acetophenone (B1666503). eurekaselect.com

The electronic nature of the substituents on the phenyl ring plays a crucial role in determining the properties of the resulting chalcone (B49325). For instance, the synthesis of furan-based chalcones using 4'-cyanoacetophenone introduces a strong electron-withdrawing group on the phenyl ring. eurekaselect.com In one study, a series of 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one derivatives were synthesized, and it was found that the p-nitro substituent was important for their antimicrobial activity. eurekaselect.com

Conversely, electron-donating groups also have a significant impact. In a study of 2-(p-phenyl substituted styryl)-furans, the derivative with a p-hydroxy substituent on the phenyl ring exhibited good antioxidant properties. nih.gov This was attributed to the O-H bond dissociation energy, which was comparable to that of vitamin E. nih.gov This same study showed that strong electron-withdrawing groups like nitro, cyano, and chloro did not lead to antioxidant activity. nih.gov

The position of the substituent on the phenyl ring (ortho, meta, or para) also influences the molecule's properties. A computational study using Density Functional Theory (DFT) on hydroxy-substituted chalcones revealed that the position of the hydroxyl group affects the dipole moment, polarizability, and the HOMO-LUMO energy gap. cumhuriyet.edu.tr For example, the para-isomer was found to have the highest polarizability. cumhuriyet.edu.tr

The electronic effects of substituents on the phenyl ring can be systematically studied to establish structure-activity relationships (SAR). For example, in a series of chalcones investigated for their inhibitory effect on nitric oxide production, those with a furanyl group showed remarkable anti-inflammatory activity. researchgate.net A 3D-QSAR analysis of these compounds helped to elucidate the relationship between their structure and activity. researchgate.net

| Phenyl Ring Substituent | Observed Effect | Investigated Property | Reference |

| 4'-Cyano and 5-(4-nitrophenyl) | Important for activity | Antimicrobial | eurekaselect.com |

| 4-Hydroxy (on a styryl extension) | Good antioxidant activity | Antioxidant | nih.gov |

| 4-Nitro, 4-Cyano, 4-Chloro (on a styryl extension) | No antioxidant activity | Antioxidant | nih.gov |

| 4-Methyl vs. 4-Methoxy | 4-Methyl derivative was more cytotoxic | Cytotoxicity | nih.gov |

| Hydroxy (ortho, meta, para) | Position affects electronic properties (dipole moment, polarizability, HOMO-LUMO gap) | Electronic Properties | cumhuriyet.edu.tr |

Modifications at the Ethyl Ketone Linker

The α,β-unsaturated ethyl ketone linker in this compound is a key structural feature that imparts significant reactivity to the molecule. This linker is susceptible to various chemical transformations, allowing for the synthesis of a diverse range of derivatives. One of the most common modifications involves the reaction of the enone system to form new heterocyclic rings.

A prominent example is the synthesis of pyrazoline derivatives. The reaction of furan-based chalcones with hydrazine (B178648) hydrate, often in the presence of a catalyst like glacial acetic acid or under microwave irradiation, leads to the cyclization of the ethyl ketone linker to form a five-membered pyrazoline ring. nih.govorientjchem.org This transformation converts the α,β-unsaturated ketone into a new heterocyclic system, fundamentally altering the molecule's shape and properties. For instance, a series of 3,5-diaryl-Δ²-pyrazoline derivatives were synthesized from furan-derived chalcones and evaluated for their antimicrobial properties. nih.gov Similarly, N-1-acetyl and N-1-propionyl pyrazoline derivatives have been synthesized from chalcones by reacting them with hydrazine and either acetic or propionic acid, respectively. nih.gov

The reactivity of the ethyl ketone linker is also exploited in Michael-type addition reactions. The electrophilic β-carbon of the enone system can react with various nucleophiles. This reactivity is central to some of the biological activities attributed to chalcones, as they can form covalent adducts with biological thiols, such as those in proteins or glutathione. nih.gov

Furthermore, the ketone group itself can be a site for modification, although this is less commonly explored than reactions at the double bond. The synthesis of furan-based chalcones can be achieved through the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, which involves transformations related to the ketone and the adjacent carbon atoms. nih.gov

| Modification Type | Reagents | Resulting Structure | Reference |

| Cyclization | Hydrazine hydrate | Pyrazoline derivatives | nih.govorientjchem.org |

| Cyclization with N-acylation | Hydrazine hydrate, acetic acid | N-1-acetyl-pyrazoline derivatives | nih.gov |

| Cyclization with N-propionylation | Hydrazine hydrate, propionic acid | N-1-propionyl-pyrazoline derivatives | nih.gov |

| Michael Addition | Thiols (e.g., glutathione) | Thiol adducts | nih.gov |

Synthesis and Exploration of Chiral Analogs

The creation of chiral analogs of this compound introduces stereochemistry into the molecular framework, which can have profound effects on biological activity due to the specific three-dimensional interactions with biological targets. The synthesis of such chiral derivatives can be approached through asymmetric synthesis or chiral resolution of racemic mixtures.

Asymmetric synthesis aims to directly produce a single enantiomer or a mixture enriched in one enantiomer. An effective method for the preparation of novel chiral chalcone derivatives involves the enantioselective Michael addition of nitromethane (B149229) to chalcones, catalyzed by a chiral cinchona alkaloid squaramide. nih.gov This approach has been shown to produce the corresponding chiral products in moderate yields with excellent enantioselectivities (up to 99% ee). nih.gov While this has been demonstrated on chalcones in general, the principle is applicable to furan-containing chalcones.

Another strategy for accessing chiral building blocks is the asymmetric reduction of prochiral ketones. For instance, the asymmetric reduction of 2-haloacetophenones to produce enantiopure 2-halo-1-arylethanols has been achieved using mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH). nih.gov These chiral halohydrins can serve as versatile precursors for the synthesis of more complex chiral molecules.

Chiral resolution is another common method to obtain enantiomerically pure compounds. This involves the separation of a racemic mixture into its constituent enantiomers. For example, a series of racemic furan lignans (B1203133) were synthesized, and the two optical isomers were obtained through selective hydrolysis. nih.gov The separation was achieved using a preparative column, and the absolute configurations were determined by circular dichroism spectroscopy. nih.gov The separated enantiomers often exhibit different biological activities. In the case of the furan lignans, the different activities of the isomers and the racemate were evaluated, highlighting the importance of stereochemistry. nih.gov

Although specific studies focusing solely on the synthesis and exploration of chiral analogs of this compound are not abundant, the methodologies for creating chiral chalcones and related furan derivatives are well-established, providing a clear path for the future development and investigation of such compounds.

| Approach | Method | Key Features | Reference |

| Asymmetric Synthesis | Chiral cinchona alkaloid squaramide catalyzed Michael addition of nitromethane to chalcones | Direct formation of chiral products with high enantioselectivity. | nih.gov |

| Asymmetric Synthesis | Asymmetric reduction of 2-haloacetophenones using TeSADH mutants | Produces enantiopure chiral alcohol precursors. | nih.gov |

| Chiral Resolution | Selective hydrolysis and preparative column chromatography | Separation of racemic mixtures to obtain pure enantiomers. | nih.gov |

Structure-Property Relationship (SPR) Studies in Designed Derivatives

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its physical, chemical, and biological properties. These studies guide the design of new derivatives with enhanced or specific characteristics.

Influence of Phenyl Ring Substituents: The type and position of substituents on the phenyl ring have been extensively shown to modulate the properties of furan-containing chalcones.

Electronic Effects: Electron-withdrawing groups on the phenyl ring have been found to be important for antifungal activity in a series of 48 chalcones. nih.gov A QSAR study indicated that antifungal activities are correlated with descriptors for absorption, distribution, metabolism, and excretion (ADME), as well as electrophilicity, spatial, and topological parameters. nih.gov In another example, the presence of electron-withdrawing groups in the ortho- and para-positions of the phenyl ring was found to be essential for the antibacterial activity of certain furan-thiophene chalcones. nih.gov

Lipophilicity and Solubility: Bioisosteric replacement of a 4'-hydroxy group on the phenyl ring of antibacterial chalcones with a carboxy group resulted in a potent compound with significantly improved aqueous solubility. researchgate.net This demonstrates how modifications can address physicochemical limitations like poor solubility.

These studies collectively demonstrate that a systematic approach to modifying the this compound scaffold, coupled with rigorous property and activity testing, can lead to the development of derivatives with tailored characteristics for various research applications.

| Molecular Feature Modified | Observed Impact | Studied Property/Activity | Reference |

| Furan Ring | Fusion of furan ring enhanced activity | Antiproliferative | iiarjournals.org |

| Phenyl Ring Substituents (Electronic) | Electron-withdrawing groups in para-position important for activity | Antifungal | nih.gov |

| Phenyl Ring Substituents (Physicochemical) | Replacement of a hydroxyl with a carboxyl group improved solubility and potency | Antibacterial, Solubility | researchgate.net |

| Overall Molecular Geometry | "Bent" shape enhanced activity | Antiproliferative | iiarjournals.org |

Theoretical and Computational Chemistry Studies on 2 Furan 2 Yl 1 Phenylethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the molecular geometry and electronic characteristics of organic compounds such as 2-Furan-2-yl-1-phenylethanone. These computational approaches offer in-depth understanding of the molecule's fundamental properties at an atomic level.

Density Functional Theory (DFT) is a prevalent computational method for examining the ground state properties of molecules, offering a good balance between accuracy and computational demand. For this compound and related chalcones, DFT studies, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry. These calculations yield predictions for bond lengths, bond angles, and dihedral angles.

The electronic properties are also extensively studied using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity, with a smaller gap often suggesting higher reactivity. For a related chalcone (B49325), (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the dipole moment was calculated to be 3.33 Debye using the B3LYP/6-311++G(d,p) method, providing insight into the molecule's polarity. researchgate.net

Note: The values presented are illustrative for a closely related molecule and may vary based on the specific computational parameters.

Ab initio methods, which are based on first principles without empirical parameters, provide highly accurate predictions for molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, are used for obtaining benchmark-quality data on the geometry and electronic structure of molecules. These high-accuracy predictions are crucial for validating the results from more computationally efficient methods like DFT. For instance, ab initio calculations have been applied to study the mechanistic pathways for the base-catalyzed Claisen-Schmidt condensation to form chalcones. researchgate.net

Spectroscopic Property Prediction and Validation

Computational chemistry is instrumental in the prediction and interpretation of spectroscopic data, which is vital for the characterization of molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often paired with DFT, is commonly used for this purpose. For furan (B31954) derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared against experimental data to confirm the molecular structure. globalresearchonline.netnih.gov For the related molecule (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, ¹H and ¹³C NMR chemical shifts were calculated using the DFT/B3LYP method with various basis sets and showed good agreement with experimental values. researchgate.net

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a unique molecular fingerprint based on vibrational modes. DFT calculations are widely used to compute the vibrational frequencies of furan derivatives. globalresearchonline.netnih.gov These calculated frequencies are typically scaled to correct for anharmonicity and systematic errors inherent in the computational approach. Comparing the scaled theoretical spectrum with the experimental one helps in assigning the observed vibrational bands to specific molecular motions. For furan, symmetric C-H stretching vibrations are calculated to be around 3241 and 3217 cm⁻¹, while asymmetric C-H stretching vibrations are found at 3233 and 3207 cm⁻¹. globalresearchonline.net The ring C-C stretching vibrations for furan and its derivatives are observed in the range of 1414-1033 cm⁻¹. globalresearchonline.net

Note: The table provides a general representation of expected vibrational modes. Specific frequencies require dedicated calculations for this compound.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are essential for investigating the intricate details of chemical reaction mechanisms. For reactions involving this compound, such as its synthesis or further transformations, DFT can be used to map the potential energy surface. This involves identifying transition states that connect reactants, intermediates, and products. The calculated activation energies for various potential pathways help to determine the most probable reaction mechanism.

Transition State Search and Energy Barriers

No specific studies detailing transition state searches or the calculation of energy barriers for reactions involving this compound were identified. Computational research on related but structurally distinct molecules, such as the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, has been conducted using quantum chemical calculations to identify transition states and activation energies nih.gov. However, this data is not directly applicable to this compound.

Reaction Coordinate Analysis

Detailed reaction coordinate analyses for chemical transformations of this compound have not been reported in the reviewed scientific literature. Such analyses, which map the energetic pathway of a reaction from reactants to products through a transition state, are crucial for understanding reaction mechanisms but appear to be uninvestigated for this specific compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No dedicated molecular dynamics (MD) simulation studies on this compound were found. MD simulations are powerful tools for exploring the conformational landscape and non-covalent interactions of molecules. While theoretical studies have been performed on the intermolecular interactions between the basic furan ring and other molecules nih.gov, and MD simulations have been used to study the conformational preferences of other furan-based compounds like N-methylfuran-2-carboxamide researchgate.net, similar investigations for this compound have not been published.

Biological Activity and Mechanistic Investigations of 2 Furan 2 Yl 1 Phenylethanone and Its Analogs

In Vitro Studies on Cellular Targets and Pathways

In vitro research has been instrumental in elucidating the diverse biological effects of 2-Furan-2-yl-1-phenylethanone and its derivatives. These studies have revealed their potential to interact with various enzymes, receptors, and cellular pathways, leading to activities ranging from antiproliferative to antimicrobial effects.

Furan-based chalcones have been identified as potent inhibitors of several key enzymes implicated in human disease and agricultural processes.

Tyrosinase Inhibition: Tyrosinase is a critical copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives has been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Notably, a derivative bearing 2,4-dihydroxy substituents on the phenyl ring demonstrated exceptionally potent inhibition, with IC50 values of 0.0433 µM (monophenolase activity) and 0.28 µM (diphenolase activity). thieme-connect.de This level of activity was significantly more potent than the standard inhibitor, kojic acid. thieme-connect.de Kinetic analysis revealed a mixed-type inhibition mechanism for this compound. thieme-connect.de

Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for peptic ulcers and other related conditions. A study of nineteen 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-one derivatives revealed significant urease inhibitory activity. unifi.itresearchgate.net The most active compounds, 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, exhibited IC50 values of 16.13 µM and 18.75 µM, respectively. unifi.itresearchgate.net These values indicate greater potency than the reference drug thiourea (B124793) (IC50 = 21.25 µM). unifi.itresearchgate.net The structure-activity relationship suggests that chloro-substitution on the terminal aryl ring enhances inhibitory efficacy. unifi.itresearchgate.net

| Compound Analog Structure | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Mushroom Tyrosinase (monophenolase) | 0.0433 | Kojic Acid | 19.97 |

| (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | Mushroom Tyrosinase (diphenolase) | 0.28 | Kojic Acid | 33.47 |

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean Urease | 16.13 | Thiourea | 21.25 |

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean Urease | 18.75 | Thiourea | 21.25 |

| 1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean Urease | 21.05 | Thiourea | 21.25 |

Investigations into the receptor binding profiles of furan-chalcone analogs have revealed interactions with several nuclear and central nervous system receptors.

A study focused on designing androgen receptor (AR) modulators synthesized and evaluated a series of compounds based on a 3-(phenylamino)-propan-1-one pharmacophore, which included furan-containing analogs. One such compound, 1-(4-chlorophenyl)-3-(furan-2-yl)-3-(4-nitrophenylamino)-propan-1-one, demonstrated high-affinity binding to the androgen receptor, with an IC50 value of 27 nM. nih.gov This research highlights the potential for this chemical class to act as antagonists at the AR. nih.gov

In a separate line of research, a series of tetrahydroisoquinoline-based compounds were synthesized to probe their activity on N-Methyl-D-Aspartate (NMDA) receptors. An analog, (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone, was evaluated for its binding affinity across a panel of CNS receptors. The compound showed a binding affinity (Ki) of 3.4 µM for the Dopamine D4 receptor and 7.7 µM for the Sigma σ1 receptor, indicating a potential for CNS activity. nih.gov

Furthermore, the general structural features of chalcones have been linked to estrogen receptor (ER) binding, contributing to the phytoestrogenic activity of certain natural products. thieme-connect.de While specific binding assays for this compound on ERs are not detailed, the broader class of chalcones is recognized for this potential. thieme-connect.de

Analogs of this compound have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

In a study using the human U937 macrophage-like cell line, a chalcone (B49325) derivative, 3-(5-methyl-furan-2-yl)-naphthalen-1-yl-propenone, was found to significantly inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines IL-6 and IL-8. unifi.it Mechanistic investigation revealed that this inhibition was mediated through the suppression of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK) phosphorylation. unifi.it However, the compound did not affect the inhibitor kappa B alpha (IκBα) degradation or the phosphorylation of the NF-κB subunit and p38 MAPK, indicating a selective effect on specific mitogen-activated protein kinase (MAPK) pathways. unifi.it

Additionally, other chalcone analogues have been found to exert antioxidant effects by activating the NRF2/ARE signaling pathway. thieme-connect.de This pathway is a primary cellular defense mechanism against oxidative stress. The activation of NRF2 by these compounds suggests a role in cytoprotection against oxidative damage. thieme-connect.de Natural chalcones have also been reported to alleviate inflammation and oxidative stress by modulating signaling pathways implicated in the complications of type 2 diabetes. nih.gov

The anticancer potential of furan-based chalcones has been explored through mechanistic studies focusing on their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

A series of furan-ring fused chalcones were evaluated for their antiproliferative activity against HL60 promyelocytic leukemia cells. The attachment of a furan (B31954) moiety to the A-ring of the chalcone structure was found to significantly enhance cytotoxic activity. chemcomp.com For instance, one furan-fused derivative exhibited an IC50 value of 17.2 µM, a marked improvement over its non-furan counterpart, which had an IC50 of 305 µM. chemcomp.com

Further mechanistic insight comes from studies on related furan-containing structures. A synthesized resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, was shown to induce cytotoxicity in HCT116 colorectal cancer cells through several apoptotic events. nih.gov These included the activation of the Fas death receptor, FADD, and caspases 8, 9, and 3. nih.gov This activation of the extrinsic apoptotic pathway occurred alongside cell cycle arrest at the G2/M phase, which was driven by the up-regulation of p53 and its downstream target, p21. nih.gov Studies on the parent furan molecule itself have shown that it can alter the expression of genes related to cell cycle control and apoptosis in rat liver, suggesting that the furan moiety may contribute to these effects in more complex derivatives. researchgate.net

Derivatives of this compound have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.

Antibacterial Activity: Numerous studies have confirmed the antibacterial properties of furan-based chalcones. A series of novel heterocyclic chalcones bearing furan, thiofuran, and quinoline (B57606) moieties showed good antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov One 4-chlorophenylfuran derivative was especially potent against Streptococcus mutans, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov In another study, 2-trifluoromethyl furan chalcones were synthesized and tested against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with several compounds showing excellent activity. eurekaselect.com The antitubercular potential has also been investigated, with certain furan-based chalcone analogues showing MIC values as low as 1.6 µg/mL against the Mycobacterium tuberculosis H37Rv strain, equivalent to the frontline drug isoniazid. researchgate.netresearchgate.net

Antifungal Activity: The antifungal potential of these compounds has also been established. One study investigating furan-based chalcones found that 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one was a promising agent against Candida albicans, with an MIC value of 100 µg/mL, which was more effective than the standard drug ketoconazole (B1673606) (MIC = 200 µg/mL). nih.gov Other research has shown that chalcone derivatives can exhibit potent inhibitory effects against dermatophytes like Microsporum gypseum.

| Compound Analog Structure | Target Organism | Activity Measurement | Result |

|---|---|---|---|

| 4-Chlorophenylfuran Chalcone Derivative | Streptococcus mutans | MIC | 2 µg/mL |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Enterococcus faecalis | MIC | 100 µg/mL |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Candida albicans | MIC | 100 µg/mL |

| Furan-based Chalcone Analog (DF02) | Mycobacterium tuberculosis H37Rv | MIC | 1.6 µg/mL |

| 3-furan-1-thiophene-based Chalcone (AM4) | Streptococcus pyogenes | Inhibition Zone | 27.13 mm |

| 3-furan-1-thiophene-based Chalcone (AM4) | Pseudomonas aeruginosa | Inhibition Zone | 23.30 mm |

In Vivo Studies in Animal Models (Focus on target engagement and mechanistic insights)

While in vitro studies provide crucial data on molecular interactions, in vivo animal models are essential for understanding the physiological effects and therapeutic potential of drug candidates. Studies on furan-chalcone analogs in animal models have provided initial insights into their systemic activities.

An immunotoxicological investigation of 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was conducted in female BALB/c mice. This study aimed to determine if the compound, previously noted for potential anti-inflammatory activity, had adverse effects on immune function. The investigation measured parameters such as lymphoid organ weights, antibody response to sheep red blood cells, spleen cellularity, and the expression of cytokine mRNA to elucidate the mechanisms of any observed immunotoxicity.

In a different therapeutic context, a novel substituted furan carboxamide derivative, 2-(4-nitrophenylimino)-N-cyclohexyl-4,5 diphenylfuran-3-carboxamide, was screened for analgesic activity in mice. The study utilized Eddy's hot plate method for central analgesic activity and acetic acid-induced writhing for peripheral activity. The results indicated that the compound exhibited significant central and peripheral analgesic effects, with the highest dose tested (20 mg/kg) showing activity comparable to the standard drugs morphine and aspirin (B1665792) in the respective tests.

Furthermore, the neuroprotective potential of chalcone analogues has been demonstrated in a mouse model of cerebral ischemia-reperfusion injury. An analog with dual antioxidant mechanisms—acting as both a direct radical scavenger and an activator of the NRF2 pathway—was shown to play an important role in protecting against brain injury in animals, suggesting a tangible in vivo therapeutic benefit derived from its in vitro mechanisms. thieme-connect.de

Pharmacodynamic Marker Analysis

Pharmacodynamic markers are crucial for assessing the biochemical and physiological effects of a drug on the body. For furan-containing compounds, studies have often focused on markers related to their metabolic activation and interaction with cellular components. The bioactivation of furan derivatives can lead to the formation of reactive metabolites, such as α,β-unsaturated dialdehydes, which can subsequently react with cellular nucleophiles like proteins and DNA. nih.gov This interaction can serve as a basis for identifying pharmacodynamic markers.

In studies of related furan derivatives, alterations in the levels of specific liver enzymes, such as aspartate and alanine (B10760859) aminotransferases (ASAT and ALAT), have been observed, indicating potential hepatotoxicity that can be monitored as a pharmacodynamic response. nih.gov Furthermore, the expression of certain proteins has been shown to be altered in response to exposure to furan derivatives, suggesting these proteins could also serve as potential biomarkers. nih.gov While direct pharmacodynamic marker analysis for this compound is not extensively documented, the known metabolic pathways of furan-containing compounds provide a strong basis for hypothesizing potential markers. For instance, the formation of specific DNA adducts in target tissues could be a direct measure of target engagement and biological effect. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their pharmacological effects. These compounds are a type of chalcone, which are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov

Research on furan-based chalcones has revealed several important SAR insights. For instance, the nature and position of substituents on both the furan and phenyl rings can significantly influence their biological activity. acs.org In a series of furan-based chalcones, compounds bearing a 5-phenylnitro group were found to be potent inhibitors of monoamine oxidase B (MAO-B). tandfonline.com The study highlighted that the substitution pattern on the phenyl ring attached to the carbonyl group plays a crucial role in the inhibitory activity and selectivity. tandfonline.com

Similarly, in a study of furan-2-yl(phenyl)methanone derivatives as protein tyrosine kinase (PTK) inhibitors, it was found that the presence of hydroxyl groups on the phenyl ring was essential for activity. mdpi.com The number and position of these hydroxyl groups, as well as the presence of halogen atoms, were found to modulate the inhibitory potency. mdpi.com The introduction of a methoxyl group, on the other hand, led to a loss of activity. mdpi.com

The following table summarizes the SAR findings for some furan-containing chalcone analogs:

| Compound Series | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Furan-based chalcones | 5-phenylnitro substitution | Potent and selective MAO-B inhibition | tandfonline.com |

| Furan-2-yl(phenyl)methanones | Hydroxyl groups on phenyl ring | Protein Tyrosine Kinase (PTK) inhibition | mdpi.com |

| Furan-derived chalcones | Substituents on both aryl moieties | Antimicrobial activity | mdpi.com |

Identification of Molecular Targets and Ligand-Target Interactions

Identifying the specific molecular targets of this compound and its analogs is key to understanding their mechanism of action. Due to their structural similarity to chalcones, a well-studied class of compounds, several potential targets have been identified.

One of the prominent targets for furan-based chalcones is monoamine oxidase B (MAO-B) , an enzyme involved in the metabolism of neurotransmitters. tandfonline.com Molecular docking studies have shown that these compounds can fit into the active site of MAO-B, forming key interactions with amino acid residues. tandfonline.com Specifically, interactions such as pi-cation and hydrogen bonds with the MAO-B pocket have been observed, leading to competitive and reversible inhibition. tandfonline.com

Another important class of molecular targets is protein tyrosine kinases (PTKs) . A series of furan-2-yl(phenyl)methanone derivatives have been shown to exhibit inhibitory activity against PTKs. mdpi.com The SAR studies for these compounds suggest that they likely interact with the ATP-binding site of the kinase domain.